
5-Methyl-1h-imidazole-4-sulfonic acid
Overview
Description
5-Methyl-1h-imidazole-4-sulfonic acid is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 5-position and a sulfonic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1h-imidazole-4-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 4-position. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1h-imidazole-4-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
5-Methyl-1h-imidazole-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and its role in enzyme catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1h-imidazole-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which is crucial for its biological activity. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to interact with various biomolecules and enzymes.
Comparison with Similar Compounds
4-Methylimidazole: Lacks the sulfonic acid group, resulting in different chemical properties and applications.
2-Methylimidazole-4-sulfonic acid: Similar structure but with the methyl group at the 2-position, leading to different reactivity and applications.
Uniqueness: 5-Methyl-1h-imidazole-4-sulfonic acid is unique due to the specific positioning of the methyl and sulfonic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Methyl-1H-imidazole-4-sulfonic acid (also referred to as "methylimidazole sulfonic acid") is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including antibacterial properties, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its imidazole ring structure, which is known for its diverse biological properties. The presence of the sulfonic acid group enhances its solubility and reactivity, making it a valuable scaffold in drug design.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of imidazole derivatives, including this compound. For instance, compounds derived from imidazole have shown significant activity against various bacterial strains:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 20 |
This compound | S. aureus | 22 |
This compound | B. subtilis | 19 |
These results indicate that the compound exhibits moderate to strong antibacterial activity, comparable to standard antibiotics such as ciprofloxacin and ampicillin .
Antitumor Activity
The imidazole moiety has been associated with various antitumor activities. For example, derivatives of imidazole, including those with sulfonic acid groups, have been evaluated for their ability to inhibit tumor cell proliferation. In one study, a series of imidazole derivatives were tested for antiproliferative effects on cancer cell lines, showing promising results in inhibiting cell growth .
Study 1: Antibacterial Efficacy
A study conducted by Jain et al. synthesized various imidazole derivatives and assessed their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results highlighted that compounds with the methylimidazole framework exhibited significant antibacterial properties, suggesting their potential as lead compounds for antibiotic development .
Study 2: Antitumor Properties
In another investigation, researchers explored the antitumor effects of sulfonamide derivatives derived from imidazoles. The study reported that these compounds inhibited the growth of several cancer cell lines in vitro, indicating that modifications to the imidazole structure could enhance therapeutic efficacy .
The biological activity of this compound may be attributed to its ability to interact with biological targets such as enzymes or receptors involved in microbial growth or tumor proliferation. The sulfonic acid group is believed to enhance the compound's binding affinity to these targets, thereby increasing its potency.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Methyl-1H-imidazole-4-sulfonic acid, and how are they experimentally validated?
- Answer : The compound is identified by CAS RN 13750-62-4 and molecular formula C₄H₆N₂O₃S. Key properties include solubility in polar solvents (e.g., water, ethanol) and stability under standard storage conditions (room temperature, inert atmosphere). Validation involves analytical techniques such as NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>97%), and melting point determination (165–166°C for structurally related imidazole derivatives) .
Q. What synthetic methodologies are commonly employed to prepare this compound and its derivatives?
- Answer : A base-promoted approach is used for imidazole core formation, followed by sulfonation. For example, 1-methylimidazole reacts with chlorosulfonic acid under controlled conditions to yield sulfonyl chloride intermediates, which are hydrolyzed to the sulfonic acid derivative. Reaction optimization includes temperature control (0–5°C) and stoichiometric adjustments to minimize byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural modifications. A systematic approach includes:
- Comparative SAR Studies : Testing derivatives with controlled substituent changes (e.g., methyl vs. phenyl groups at position 2) to isolate activity contributors .
- Dose-Response Analysis : Evaluating activity across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Meta-Analysis : Cross-referencing data from independent studies to identify consistent trends (e.g., anti-inflammatory vs. antitumor potency) .
Q. What advanced analytical techniques are critical for characterizing sulfonic acid functionalization in imidazole derivatives?
- Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and sulfonic acid group incorporation (e.g., observed m/z 173.03 for [M-H]⁻) .
- X-ray Crystallography : Resolves regiochemical ambiguities in sulfonation (e.g., sulfonic acid at position 4 vs. 5) .
- FTIR Spectroscopy : Identifies characteristic S=O stretching vibrations (~1180–1250 cm⁻¹) .
Q. How do reaction conditions influence the regioselectivity of sulfonation in imidazole derivatives?
- Answer : Regioselectivity is controlled by:
- Electrophilic Directing Groups : Electron-donating groups (e.g., methyl at position 5) direct sulfonation to position 4 .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor sulfonic acid formation over sulfonamide byproducts .
- Catalytic Additives : Lewis acids (e.g., AlCl₃) enhance reaction efficiency but may alter regioselectivity .
Q. Methodological Challenges & Solutions
Q. How can researchers address low yields in the synthesis of this compound?
- Answer : Common issues and solutions:
- Intermediate Instability : Use in-situ generation of sulfonyl chlorides and immediate hydrolysis to prevent decomposition .
- Byproduct Formation : Introduce scavengers (e.g., molecular sieves) to absorb excess chlorosulfonic acid .
- Scale-Up Limitations : Optimize batch size using microreactor systems to maintain temperature control and mixing efficiency .
Q. What strategies are effective in elucidating the mechanism of enzyme inhibition by sulfonated imidazoles?
- Answer :
- Kinetic Studies : Measure inhibition constants (Kᵢ) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding interactions with active sites (e.g., carbonic anhydrase) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .
Q. Data Interpretation & Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in different solvents?
- Answer : Contradictions may stem from:
- Purity Differences : Impurities (e.g., residual salts) alter solubility profiles. Validate purity via elemental analysis .
- pH-Dependent Solubility : Sulfonic acid groups exhibit pH-sensitive ionization. Test solubility in buffered solutions (pH 2–12) .
- Measurement Variability : Standardize protocols (e.g., shake-flask method at 25°C) to ensure reproducibility .
Q. What frameworks are recommended for reconciling divergent biological activity data across studies?
- Answer : Apply a three-step framework:
Contextualize Experimental Conditions : Compare cell types, incubation times, and assay endpoints .
Normalize Data : Express activities relative to positive controls (e.g., IC₅₀ values for reference inhibitors) .
Statistical Harmonization : Use meta-regression to adjust for confounding variables (e.g., solvent DMSO concentration) .
Application-Oriented Questions
Q. How can this compound be utilized as a building block for pharmacologically active compounds?
- Answer : The sulfonic acid group enables:
- Prodrug Design : Conjugation with esterase-sensitive moieties (e.g., (5-methyl-2-oxo-1,3-dioxol)methyl) for targeted release .
- Enzyme Inhibitors : Structural mimicry of natural substrates (e.g., tyrosine sulfonation in kinase inhibitors) .
- Metal Chelators : Coordination with transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications .
Properties
IUPAC Name |
5-methyl-1H-imidazole-4-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c1-3-4(6-2-5-3)10(7,8)9/h2H,1H3,(H,5,6)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDKWOYOXAFWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285216 | |
Record name | 5-Methyl-1H-imidazole-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-14-8 | |
Record name | 4-Methyl-1H-imidazole-5-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6307-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 41089 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC41089 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-1H-imidazole-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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